

Spectroscopic data (NMR, MS) for Ganoderenic acid C identification

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Compound of Interest

Compound Name: *Ganoderenic acid C*

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An In-depth Technical Guide to the Spectroscopic Identification of **Ganoderenic Acid C**

This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the identification of **Ganoderenic acid C**, a bioactive triterpenoid from *Ganoderma lucidum*. It provides a detailed overview of the requisite spectroscopic data (MS and NMR), outlines established experimental protocols for isolation and analysis, and visualizes key workflows essential for its characterization.

Spectroscopic Data for Structural Elucidation

The definitive structure of **Ganoderenic acid C**, (20E)-3 β ,7 β ,15 α -trihydroxy-11,23-dioxo-*lanosta*-8,20(22)-dien-26-oic acid, is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of **Ganoderenic acid C**. Electrospray ionization (ESI) is a commonly employed technique, often analyzed in both positive and negative modes to confirm the molecular ion.[\[2\]](#)[\[3\]](#)

Table 1: Mass Spectrometry Data for **Ganoderenic acid C**

Parameter	Value	Reference(s)
Molecular Formula	$C_{30}H_{42}O_7$	[2]
Molecular Weight	514.65 g/mol	[2]
Ionization Mode	ESI (Positive or Negative)	[2]
Precursor Ion $[M-H]^-$	m/z 513.3	[2]
Precursor Ion $[M+H]^+$	m/z 515.3	[2]
Common Fragmentation	Neutral loss of H_2O (18 Da) and CO_2 (44 Da)	[2] [4]

Note: Some discrepancies in the reported molecular formula exist in the literature; however, $C_{30}H_{42}O_7$ is the most commonly cited.[\[3\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to piece together the complex lanostane skeleton of **Ganoderenic acid C**. Due to the molecule's complexity, a full suite of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous signal assignment.[\[6\]](#)

While a complete and definitively assigned public dataset for **Ganoderenic acid C** is not readily available, Table 2 outlines the expected proton signals and Table 3 provides a template for the carbon data that would be acquired.[\[2\]](#)

Table 2: Key Expected Regions in 1H NMR Spectrum of **Ganoderenic Acid C**

Proton Type	Expected Chemical Shift Range (ppm)	Key Features
Methyl Protons	0.6 - 1.8	Multiple singlet and doublet signals are characteristic of the triterpene core.
Methylene/Methine Protons	1.0 - 3.0	A complex, overlapping region forming the tetracyclic scaffold.
Hydroxyl-bearing Methines	3.2 - 4.8	Signals corresponding to protons on C-3, C-7, and C-15.
Olefinic Protons	4.5 - 6.0	Protons associated with the double bonds at C-8 and C-20(22).

Table 3: Template for ^{13}C NMR Data of **Ganoderenic Acid C**

Carbon No.	Chemical Shift (δ c)	Carbon Type (DEPT)
1	Data to be acquired	CH ₂
2	Data to be acquired	CH ₂
3	Data to be acquired	CH (OH)
...
8	Data to be acquired	C (Olefinic)
...
11	Data to be acquired	C=O (Ketone)
...
23	Data to be acquired	C=O (Ketone)
...
26	Data to be acquired	C=O (Carboxylic Acid)
...
30	Data to be acquired	CH ₃

Experimental Protocols

The isolation and analysis of **Ganoderenic acid C** require a systematic, multi-step approach.

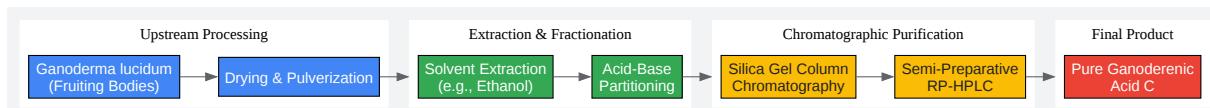
Isolation and Purification Workflow

The following protocol is a synthesized methodology based on established practices for isolating acidic triterpenoids from *Ganoderma lucidum*.^{[4][7]}

- Preparation of Fungal Material: The fruiting bodies of *Ganoderma lucidum* are dried to a constant weight (typically at temperatures not exceeding 60°C) and subsequently ground into a fine powder to maximize the surface area for extraction.^[8]
- Solvent Extraction: The powdered material undergoes exhaustive extraction with a polar solvent, typically 95% ethanol or methanol, using methods such as maceration or Soxhlet

extraction.[4] This process is often repeated multiple times to ensure a high yield.[9]

- Acid-Base Partitioning: The crude extract is subjected to liquid-liquid partitioning. It is dissolved in a solvent like ethyl acetate and washed with a basic aqueous solution (e.g., NaHCO_3). Acidic triterpenoids, including **Ganoderenic acid C**, will partition into the basic aqueous layer. This layer is then carefully acidified to pH 2-3 with an acid like HCl, and the protonated triterpenoids are re-extracted back into an organic solvent.[9]
- Silica Gel Column Chromatography: The enriched acidic fraction is separated using silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent (like chloroform or hexane) and gradually increasing polarity with a more polar solvent (like methanol or ethyl acetate), to separate compounds based on polarity.[4] Fractions are monitored using Thin Layer Chromatography (TLC).
- Semi-Preparative HPLC: Final purification is achieved using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The elution is monitored with a UV detector, typically at a wavelength of 252 nm, to collect the pure **Ganoderenic acid C**.[3][9]



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*Isolation and Purification Workflow for **Ganoderenic Acid C**.*

Spectroscopic Analysis Protocols

NMR Spectroscopy

- Sample Preparation: For optimal results, 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or pyridine- d_5). The addition of a small amount of CD_3OD to CDCl_3 can improve the resolution of labile hydroxyl and carboxylic acid protons.[6]

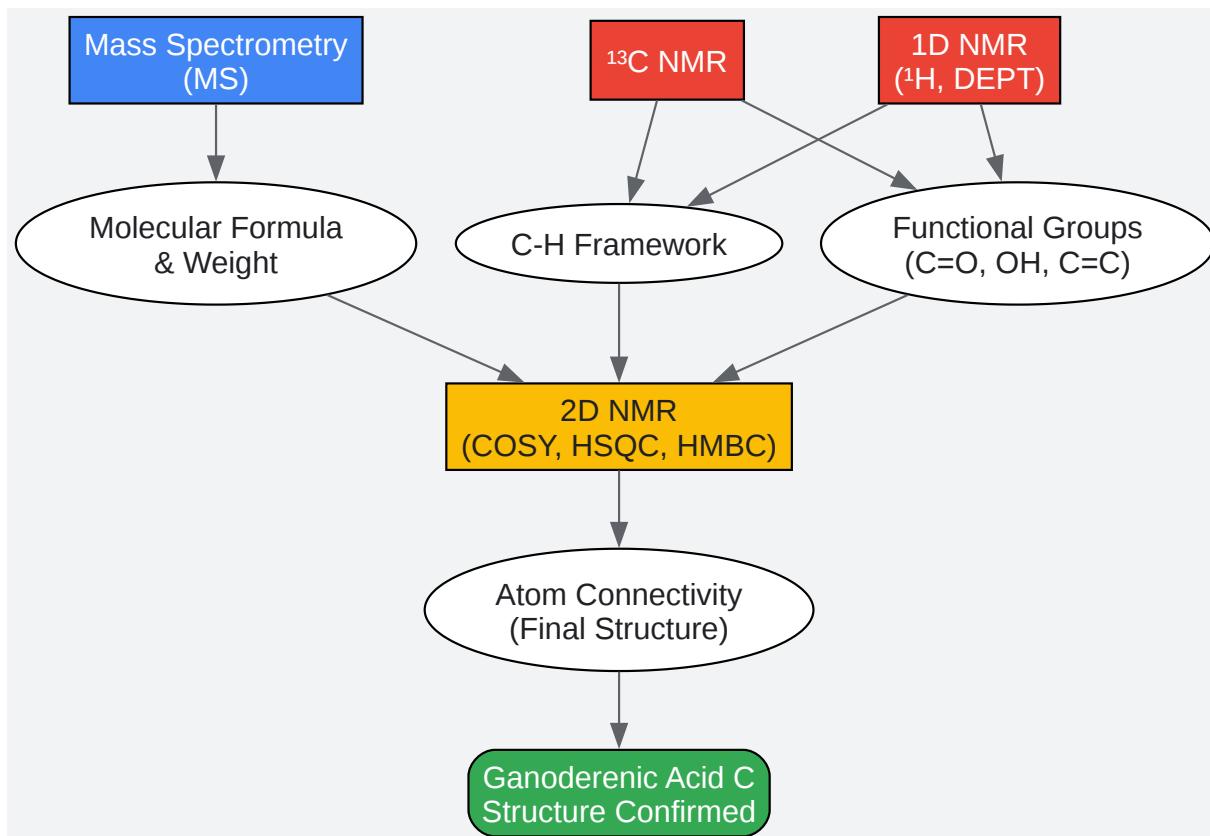
- Instrumentation: Spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[6]
- 1D Experiments (^1H , ^{13}C): A standard single-pulse experiment is used for ^1H NMR. For ^{13}C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ signals.[6]
- 2D Experiments (COSY, HSQC, HMBC): These experiments are performed using standard pulse sequences. The HMBC experiment is particularly crucial and should be optimized to detect long-range correlations through 2-3 bonds (typically corresponding to a coupling constant of 8 Hz), which is essential for connecting disparate spin systems.[6]

Mass Spectrometry

- Instrumentation: Analysis is typically performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.[10]
- Chromatography: A reversed-phase C18 column is commonly used with a gradient mobile phase, such as water and acetonitrile, often with an additive like 0.1% formic acid to improve ionization.[10][11]
- MS Conditions: To achieve maximum sensitivity, key parameters such as capillary voltage, nebulizing gas flow, and source temperature should be optimized. Data is typically acquired in full scan mode over a mass range of m/z 100 to 1000 Da.[10]

Logical Workflow for Structural Elucidation

The identification of a complex natural product like **Ganoderenic acid C** is a deductive process where different analytical techniques provide complementary pieces of information. The workflow below illustrates how spectroscopic data are integrated to arrive at the final chemical structure.



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*Logical workflow for the structural elucidation of **Ganoderenic Acid C**.*

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